molecular formula C21H39ClO2 B13140228 Octadecyl2-chloroacrylate

Octadecyl2-chloroacrylate

Cat. No.: B13140228
M. Wt: 359.0 g/mol
InChI Key: XXKPCZNIAIZFDF-UHFFFAOYSA-N
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Description

Octadecyl 2-chloroacrylate (C21H39ClO2) is a long-chain ester derivative of acrylic acid, featuring an octadecyl (C18H37) alkyl group and a chlorine atom at the β-position of the acrylate moiety. This structural configuration imparts unique physicochemical properties, including enhanced thermal stability, hydrophobicity, and reactivity compared to non-halogenated analogs.

Properties

Molecular Formula

C21H39ClO2

Molecular Weight

359.0 g/mol

IUPAC Name

octadecyl 2-chloroprop-2-enoate

InChI

InChI=1S/C21H39ClO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-21(23)20(2)22/h2-19H2,1H3

InChI Key

XXKPCZNIAIZFDF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C(=C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octadecyl2-chloroacrylate typically involves the esterification of octadecanol with 2-chloroacrylic acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, and under reflux conditions. The mixture is heated to a temperature range of 60°C to 120°C for 2 to 3 hours, followed by further heating to 130°C to 140°C for 2 to 4 hours to complete the reaction . The product is then purified through vacuum distillation and washing with caustic alkali aqueous solution to obtain the final compound.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the product. The process is designed to minimize environmental impact by avoiding the use of toxic solvents and employing clean production methods .

Mechanism of Action

The mechanism of action of octadecyl2-chloroacrylate involves its ability to undergo polymerization and substitution reactions. The octadecyl group provides hydrophobic properties, while the 2-chloroacrylate moiety allows for chemical modifications. These properties enable the compound to interact with various molecular targets and pathways, making it suitable for diverse applications .

Comparison with Similar Compounds

Octadecyl Acrylate (C21H40O2)

  • Structural Differences : Lacks the chlorine substituent at the β-position.
  • Physicochemical Properties: Lower thermal stability compared to the chlorinated derivative due to the absence of electron-withdrawing chlorine. Higher solubility in non-polar solvents owing to reduced polarity.
  • Applications : Primarily used in polymer synthesis and coatings ().

Methyl 2-Chloroacrylate (C4H5ClO2)

  • Structural Differences : Shorter methyl chain (C1 vs. C18) but retains the β-chlorine.
  • Physicochemical Properties :
    • Higher volatility and lower melting point due to the shorter alkyl chain.
    • Increased reactivity in polymerization reactions ().
  • Safety Considerations : Requires stringent protective measures (e.g., gloves, goggles) due to irritancy risks ().

Octadecyl Chloride (C18H37Cl)

  • Structural Differences : A simple alkyl chloride without the acrylate ester group.
  • Physicochemical Properties :
    • Exceptional thermal stability (stable up to 300°C) but lacks the reactive double bond of acrylates.
    • Functions as a lubricant with low friction in solid states but increased friction above melting points (~20°C) ().

Octyl 2-Chloroacetate (C10H19ClO2)

  • Structural Differences : Shorter alkyl chain (C8 vs. C18) and chloroacetate instead of chloroacrylate.
  • Physicochemical Properties :
    • Lower molecular weight (228.7 g/mol vs. 359.0 g/mol) reduces steric hindrance in reactions.
    • Predicted collision cross-section data () suggests distinct chromatographic retention behaviors compared to octadecyl derivatives.

Data Tables

Table 1: Structural and Physical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Thermal Stability
Octadecyl 2-chloroacrylate C21H39ClO2 359.0 Acrylate ester, β-Cl Not reported High (inferred)
Octadecyl acrylate C21H40O2 324.5 Acrylate ester Not reported Moderate
Methyl 2-chloroacrylate C4H5ClO2 120.5 Acrylate ester, β-Cl Not reported Low
Octadecyl chloride C18H37Cl 288.9 Alkyl chloride ~20 (solid state) Very high (300°C)

Table 2: Analytical and Application Insights

Compound Key Analytical Methods Industrial Applications Safety Considerations
Octadecyl 2-chloroacrylate HPLC with C18 columns (e.g., Shim-pack GIS C18-P) Polymer additives, lubricants Limited data; assume irritant
Octadecyl acrylate 13C CP/MAS NMR for chain conformation Coatings, adhesives Irritant (Xi)
Methyl 2-chloroacrylate Titration with 0.1 N NaOH Reactive monomers, adhesives Requires PPE (gloves, goggles)
Octadecyl chloride Friction coefficient measurements Lubricants, metalworking fluids Stable; low reactivity

Research Findings and Critical Insights

  • Thermal Behavior: Octadecyl 2-chloroacrylate is expected to exhibit higher thermal stability than non-halogenated acrylates due to the electron-withdrawing chlorine, though less than octadecyl chloride, which remains stable up to 300°C .
  • Chromatographic Separation: The steric selectivity of polymerically bonded octadecyl columns (e.g., Shim-pack GIS C18-P) enables baseline separation of structurally similar compounds, such as chlorinated vs. non-chlorinated acrylates .
  • Lubrication Dynamics : Unlike octadecyl chloride, which shows increased friction above its melting point, chloroacrylates may retain functional utility in lubricant formulations due to their ester groups' surface interactions .

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